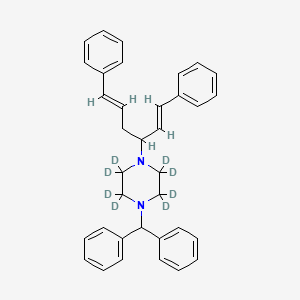![molecular formula C12H21N5O4 B12426256 (2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azido group, an amino acid backbone, and a cyclopentyl ring, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid typically involves multiple steps:
Formation of the Cyclopentyl Azide: The starting material, cyclopentanol, is converted to cyclopentyl azide through a substitution reaction with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Protection of the Amino Group: The amino group of the hexanoic acid is protected using a carbamate protecting group such as tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected amino acid is then coupled with the cyclopentyl azide using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The azido group can undergo oxidation to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Sodium azide (NaN3) in DMF or other polar aprotic solvents can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules:
Biology
Bioconjugation: The azido group can be used in click chemistry for bioconjugation, allowing the attachment of biomolecules such as proteins, peptides, and nucleic acids.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of (2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid depends on its specific application. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
類似化合物との比較
Similar Compounds
(2S)-2-amino-6-[[(1R,2R)-2-azidocyclohexyl]oxycarbonylamino]hexanoic acid: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
(2S)-2-amino-6-[[(1R,2R)-2-azidocyclobutyl]oxycarbonylamino]hexanoic acid: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
Uniqueness
The presence of the cyclopentyl ring in (2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid imparts unique steric and electronic properties, potentially enhancing its reactivity and specificity in certain applications compared to its cyclohexyl and cyclobutyl analogs.
特性
分子式 |
C12H21N5O4 |
|---|---|
分子量 |
299.33 g/mol |
IUPAC名 |
(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H21N5O4/c13-8(11(18)19)4-1-2-7-15-12(20)21-10-6-3-5-9(10)16-17-14/h8-10H,1-7,13H2,(H,15,20)(H,18,19)/t8-,9+,10+/m0/s1 |
InChIキー |
JYEVZNBYATWOFD-IVZWLZJFSA-N |
異性体SMILES |
C1C[C@H]([C@@H](C1)OC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-] |
正規SMILES |
C1CC(C(C1)OC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


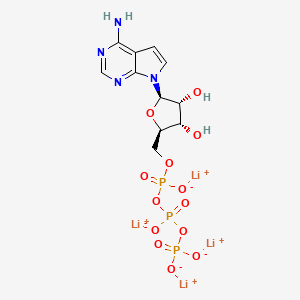
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
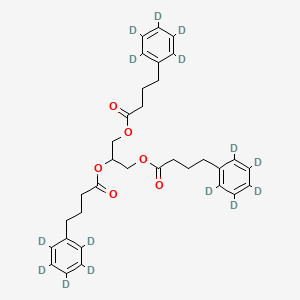
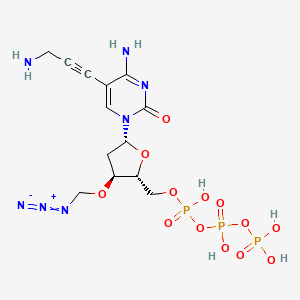
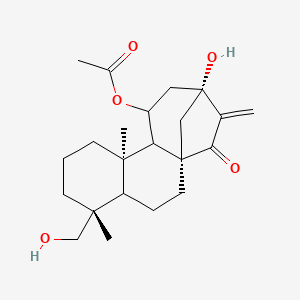
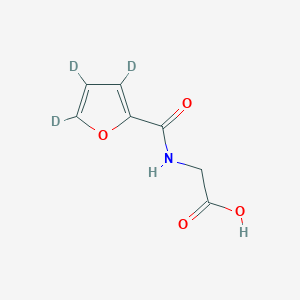
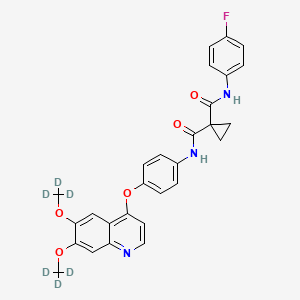
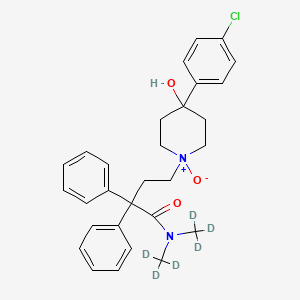
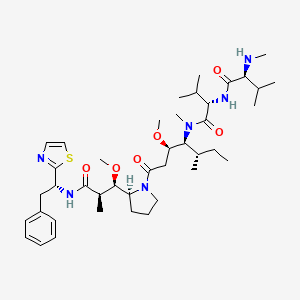
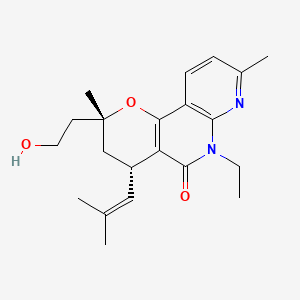
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
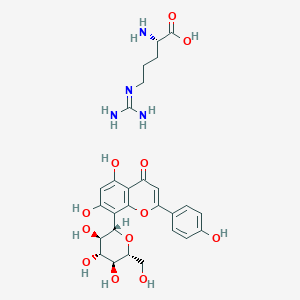
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
